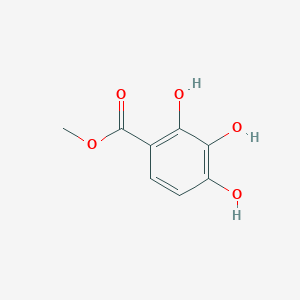
Methyl 2,3,4-trihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4-trihydroxybenzoate is an organic compound known for its diverse applications in various fields of science and industry. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by hydroxyl groups and a methoxy group. This compound is often studied for its antioxidant properties and potential therapeutic benefits.
作用機序
Target of Action
Methyl 2,3,4-trihydroxybenzoate, also known as Methyl gallate , is a gallate ester obtained by the formal condensation of gallic acid with methanol . It primarily targets α-glucosidases, specifically maltase and sucrase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
This compound exhibits inhibitory activities on maltase and sucrase . It binds to these enzymes, acting as a competitive inhibitor . This means it competes with the substrate (in this case, complex carbohydrates) for the active site on the enzyme, thereby reducing the rate of reaction.
Biochemical Pathways
By inhibiting α-glucosidases, this compound affects the carbohydrate digestion pathway. This results in a delay in starch digestion and a decrease in the rate of glucose absorption . This can have downstream effects on blood glucose levels and insulin response, potentially beneficial in the management of conditions like diabetes.
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is approximately 23% . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action primarily revolve around its antioxidant and anti-inflammatory properties . By inhibiting α-glucosidases, it can help regulate blood glucose levels, potentially offering benefits in the management of diabetes . Furthermore, it has been shown to exhibit anti-tumor and anti-microbial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s crystal structure can be affected by factors such as temperature and pH . Additionally, its antioxidant activity can be influenced by the presence of other reactive species in the environment
生化学分析
Biochemical Properties
Methyl 2,3,4-trihydroxybenzoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to exhibit antioxidant properties, which means it can neutralize harmful free radicals in the body
Cellular Effects
It is known to exhibit anti-tumor, anti-microbial, and anti-inflammatory properties , which suggests that it can influence cell function and cellular processes. The exact impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
One study suggests that it can form a novel benzocoumarin-type dimer when oxidized, which might partly account for its higher radical-scavenging efficiency .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,3,4-trihydroxybenzoate can be synthesized through the esterification of 2,3,4-trihydroxybenzoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid. The mixture is refluxed, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled temperature to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Methyl 2,3,4-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidative products.
Reduction: The compound can be reduced to form different hydroxybenzoate derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include o-chloranil and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are often employed.
Major Products Formed
Oxidation: Formation of benzocoumarin-type dimers.
Reduction: Formation of hydroxybenzoate derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
科学的研究の応用
Methyl 2,3,4-trihydroxybenzoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a stabilizer in various formulations.
類似化合物との比較
Similar Compounds
- Methyl 3,4,5-trihydroxybenzoate (Methyl gallate)
- Methyl 3,5-dihydroxybenzoate
- Methyl 2,4-dihydroxybenzoate
- Methyl 2,6-dihydroxybenzoate
Uniqueness
Methyl 2,3,4-trihydroxybenzoate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
methyl 2,3,4-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOIQWEQVTRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(dimethylamino)pyrimidin-4-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)
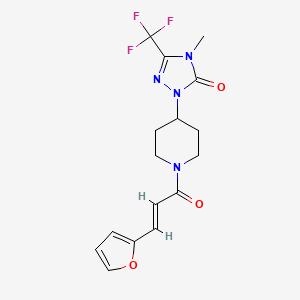
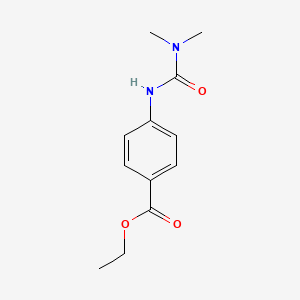
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)

![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)
![6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)
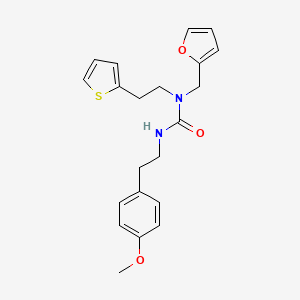
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)
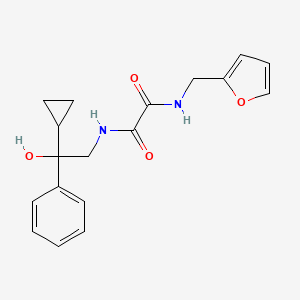
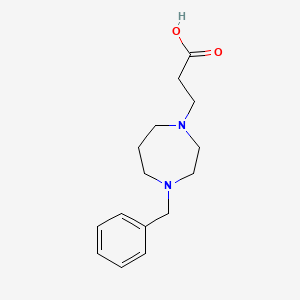
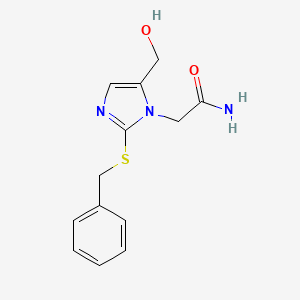
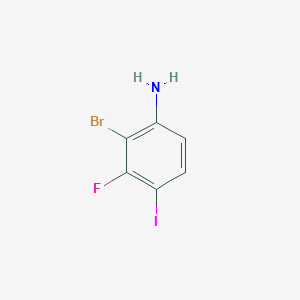
![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
